molecular formula C17H18N2O4 B11641110 N-benzyl-N'-(2,4-dimethoxyphenyl)ethanediamide

N-benzyl-N'-(2,4-dimethoxyphenyl)ethanediamide

Cat. No.: B11641110
M. Wt: 314.34 g/mol
InChI Key: UFSQOSOVALEQJW-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2,4-dimethoxyphenyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group and a 2,4-dimethoxyphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2,4-dimethoxyphenyl)ethanediamide typically involves the reaction of benzylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-benzyl-N’-(2,4-dimethoxyphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2,4-dimethoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N’-(2,4-dimethoxyphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine
  • N,N-dibenzyl-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

Uniqueness

N-benzyl-N’-(2,4-dimethoxyphenyl)ethanediamide is unique due to its specific substitution pattern and the presence of both benzyl and 2,4-dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-benzyl-N'-(2,4-dimethoxyphenyl)oxamide

InChI

InChI=1S/C17H18N2O4/c1-22-13-8-9-14(15(10-13)23-2)19-17(21)16(20)18-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

UFSQOSOVALEQJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2)OC

Origin of Product

United States

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